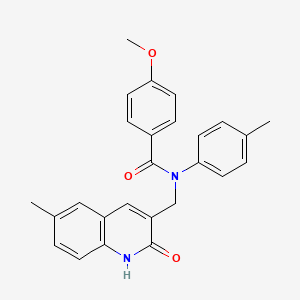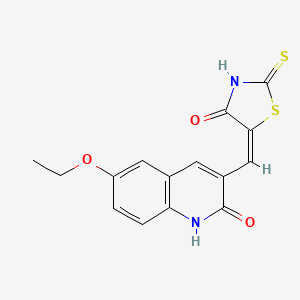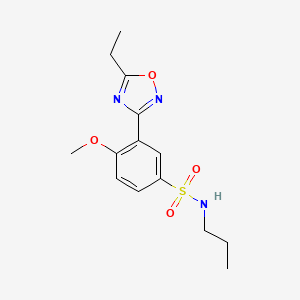
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It was first discovered in 2009 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which play a critical role in regulating cell cycle progression and DNA damage response. Inhibition of NAE by 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for NAE, which minimizes off-target effects. However, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to have limited efficacy as a single agent in clinical trials, and its use in combination with other chemotherapeutic agents may be associated with increased toxicity. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has a short half-life, which may limit its clinical utility.
Future Directions
For 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict response to 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in cancer treatment. In addition, the role of NAE and NEDD8 conjugation in other biological processes, such as inflammation and neurodegeneration, warrants further investigation.
Synthesis Methods
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves a multi-step process that begins with the reaction of 3-nitro-4-(isopropylsulfamoyl)aniline with 2-methoxyethylamine to form 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide. This intermediate is then treated with a reducing agent to produce 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
Scientific Research Applications
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17-22(19,20)14-7-4-13(5-8-14)6-9-15(18)16-10-11-21-3/h4-5,7-8,12,17H,6,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBZDMLPWNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)





![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)

